molecular formula C18H23N5O B2940343 N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isobutyramide CAS No. 1396852-74-6

N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isobutyramide

Cat. No. B2940343
CAS RN: 1396852-74-6
M. Wt: 325.416
InChI Key: PGTGWNZIOBNUBF-UHFFFAOYSA-N
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Description

“N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isobutyramide” is a derivative of a class of compounds known as acetylcholinesterase inhibitors (AChEIs). These compounds are often used in the treatment of Alzheimer’s disease (AD) .


Synthesis Analysis

The synthesis of these compounds involves designing and creating a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The exact method of synthesis for “N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isobutyramide” is not specified in the available resources.

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI) . AChEIs are used in the treatment of Alzheimer’s disease to help increase levels of acetylcholine in the brain, which can improve memory and cognition. The compound showed moderate inhibitory activities in vitro, with one derivative exhibiting potent inhibitory activity, suggesting its potential as a lead compound for developing new Alzheimer’s disease drugs .

Anxiolytic Activity

Derivatives of this compound have been synthesized and evaluated for their anxiolytic activity . Anxiolytics are medications that reduce anxiety and are often used to treat anxiety disorders. The study found that certain derivatives demonstrated significant anxiolytic efficacy in computational simulations and live subjects, indicating their potential as new treatments for anxiety .

Central Nervous System Disorders

The compound’s derivatives have shown promise in affecting the central nervous system (CNS). By enhancing the activity of gamma amino butyric acid (GABA), these derivatives could potentially slow down the CNS and help manage conditions like epilepsy, insomnia, and various mood disorders .

Cognitive Enhancement

Due to its role as an AChEI, this compound could also be explored for cognitive enhancement. By preventing the breakdown of acetylcholine, it may improve cognitive functions such as learning, memory, and attention in individuals with cognitive impairments or even in healthy adults .

Neuroprotective Effects

The compound’s ability to modulate neurotransmitter levels suggests it may have neuroprotective effects. This could be beneficial in the treatment of neurodegenerative diseases beyond Alzheimer’s, such as Parkinson’s disease and Huntington’s disease, by protecting neurons from damage .

Pharmacological Research

As a compound with multiple CNS-related activities, it serves as a valuable tool in pharmacological research to understand more about the CNS and the effects of neurotransmitters on behavior and physiology .

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide, also known as N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isobutyramide or F6222-0364, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons, which are involved in various cognitive functions . Therefore, the compound can potentially improve memory and cognition, especially in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Pharmacokinetics

The compound’s inhibitory activity against AChE suggests that it can cross the blood-brain barrier to exert its effects in the brain .

Result of Action

The result of the compound’s action is an enhancement of cholinergic neurotransmission due to increased acetylcholine levels. This can potentially improve memory and cognition, making the compound a potential therapeutic agent for conditions like Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect AChE activity or acetylcholine levels can impact the compound’s efficacy. Additionally, factors like pH and temperature can affect the stability of the compound and its interaction with AChE .

properties

IUPAC Name

2-methyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-14(2)17(24)21-15-12-19-18(20-13-15)23-10-8-22(9-11-23)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTGWNZIOBNUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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